![molecular formula C16H27N3O7 B13676942 (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Boc-2,6-diazaspiro[34]octan-8-one O-methyl Oxime Succinate is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The starting materials are usually readily available, and the reactions are carried out under conventional conditions with minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, (Z)-2-Boc-2,6-diazaspiro[3Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as stability, rigidity, and specific reactivity, making it useful in the design of advanced materials and polymers.
作用機序
The mechanism of action of (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate include other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane .
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C16H27N3O7 |
|---|---|
分子量 |
373.40 g/mol |
IUPAC名 |
butanedioic acid;tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3.C4H6O4/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4;5-3(6)1-2-4(7)8/h13H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
UFPFBPFKBQDHQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


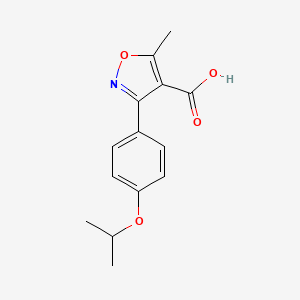
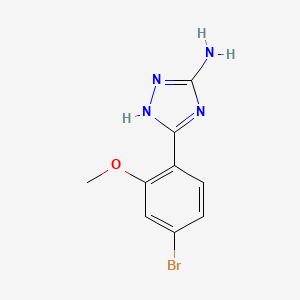
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
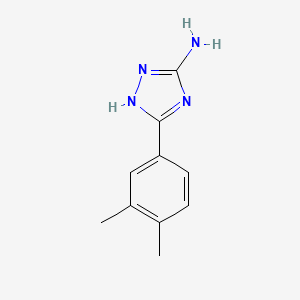
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)

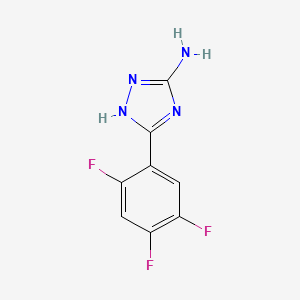
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
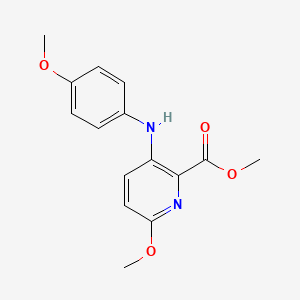
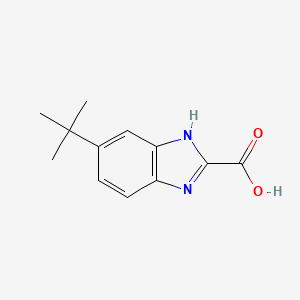
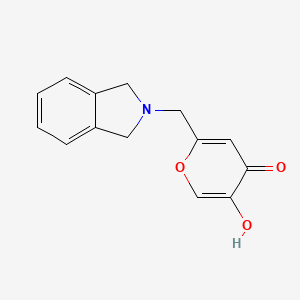

![1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676921.png)
